molecular formula C17H18N2O2 B5074960 N-BENZYL-N-(2,6-DIMETHYLPHENYL)ETHANEDIAMIDE

N-BENZYL-N-(2,6-DIMETHYLPHENYL)ETHANEDIAMIDE

Cat. No.: B5074960
M. Wt: 282.34 g/mol
InChI Key: BGXDKMWQUKTITO-UHFFFAOYSA-N
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Description

N-BENZYL-N-(2,6-DIMETHYLPHENYL)ETHANEDIAMIDE: is an organic compound with the molecular formula C18H20N2O. It is known for its applications in organic synthesis and as an intermediate in pharmaceutical research. This compound is characterized by its benzyl and dimethylphenyl groups attached to an ethanediamide backbone.

Properties

IUPAC Name

N-benzyl-N'-(2,6-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-7-6-8-13(2)15(12)19-17(21)16(20)18-11-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXDKMWQUKTITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-BENZYL-N-(2,6-DIMETHYLPHENYL)ETHANEDIAMIDE typically involves the reaction of benzylamine with 2,6-dimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-BENZYL-N-(2,6-DIMETHYLPHENYL)ETHANEDIAMIDE can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or dimethylphenyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

    Oxidation: Amides, carboxylic acids.

    Reduction: Amines.

    Substitution: Compounds with substituted benzyl or dimethylphenyl groups.

Scientific Research Applications

Chemistry: N-BENZYL-N-(2,6-DIMETHYLPHENYL)ETHANEDIAMIDE is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme interactions and as a potential ligand in receptor binding studies.

Medicine: The compound’s derivatives have shown promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of N-BENZYL-N-(2,6-DIMETHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

  • N-BENZYL-N-(2,4-DIMETHYLPHENYL)ETHANEDIAMIDE
  • N-BENZYL-N-(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE
  • N-BENZYL-N-(2,6-DIMETHYLPHENYL)OXALAMIDE

Comparison: N-BENZYL-N-(2,6-DIMETHYLPHENYL)ETHANEDIAMIDE is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and industrial processes.

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